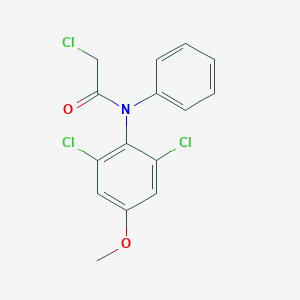

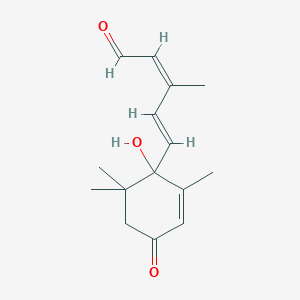

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane

Übersicht

Beschreibung

This section focuses on the background and significance of silicon-based compounds in chemical synthesis and material science. Silicon compounds, such as silanes, play a pivotal role in various applications due to their versatility and reactivity. The compound "(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane" is part of this broader class, implicating its potential utility in synthetic chemistry for modifications of polymers, surface treatments, and as a precursor in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related silane compounds typically involves Grignard reactions, hydroxyl-protection reactions, and capping of living polymer chains with specific silane agents. For instance, hydroxytelechelic polyisobutylenes were synthesized by end capping with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane, showcasing a method that could be adapted for the synthesis of the target compound (Jing Li et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of silane compounds typically involves NMR techniques, which confirm the structural integrity and composition of the synthesized compound. The detailed structure helps in understanding the reactivity and potential applications of the compound.

Chemical Reactions and Properties

Silane compounds undergo various chemical reactions, including polymerization, hydrolysis, and coupling reactions. For example, the reactivity of silicon compounds with organolithium compounds leads to a variety of products, indicative of the reactive versatility of silicon-centered compounds (M. Weidenbruch et al., 1983).

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Polymers

Hydroxytelechelic Polyisobutylenes Synthesis : A study demonstrated the synthesis of hydroxytelechelic polyisobutylene by end capping with a similar compound, highlighting the role of low polymerization temperature in favoring the end-capping reaction and the superior acid resistance of resulting polyurethane compared to commercial ones (Jing Li et al., 2019).

Materials Engineering and Nanoparticle Synthesis

Emission-Tuned Nanoparticles : Research into heterodifunctional polyfluorenes for the synthesis of bright fluorescence emission nanoparticles utilizes bromo and silane compounds for chain growth polymerization, demonstrating the significance of these compounds in creating advanced materials with potential applications in bioimaging and sensing (Christoph S. Fischer et al., 2013).

Organic Synthesis

Silane-Based Antioxidants : A new antioxidant containing a 2,6-di-tert-butylphenolic moiety and an alkoxysilyl group was synthesized, showcasing the potential of silane derivatives in enhancing the stability of polymers against degradation (Tomáš Nedelčev et al., 2007).

Catalysis

Copper-Containing Polyoxometalate-Based Catalysts : A study utilized a silane compound in the oxidation of silanes to silanols, highlighting the cooperative catalysis between metal sites and polyoxometalate precursors for efficient transformations, important for chemical synthesis and industrial applications (Xinyi Ma et al., 2022).

Eigenschaften

IUPAC Name |

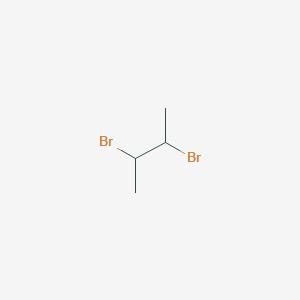

(5-bromo-2-methylpentan-2-yl)oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrOSi/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQAZJRLBNGMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

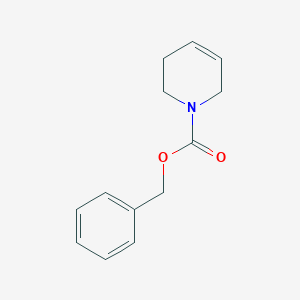

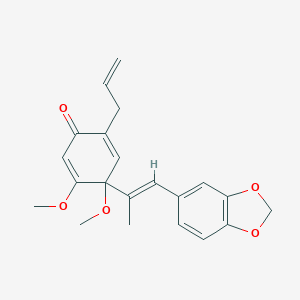

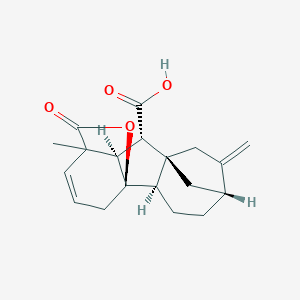

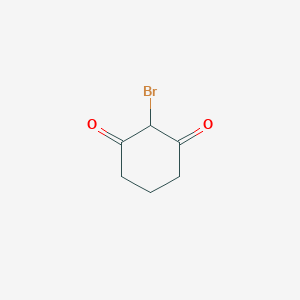

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)

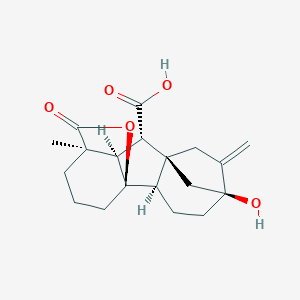

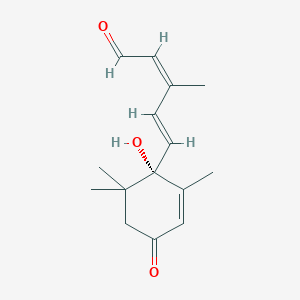

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)